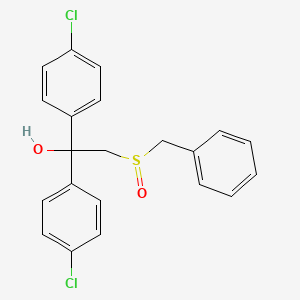

2-(Benzylsulfinyl)-1,1-bis(4-chlorophenyl)-1-ethanol

Descripción

Propiedades

IUPAC Name |

2-benzylsulfinyl-1,1-bis(4-chlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2O2S/c22-19-10-6-17(7-11-19)21(24,18-8-12-20(23)13-9-18)15-26(25)14-16-4-2-1-3-5-16/h1-13,24H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYABQOTGJEBQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfinyl)-1,1-bis(4-chlorophenyl)-1-ethanol typically involves the reaction of benzylsulfinyl chloride with 1,1-bis(4-chlorophenyl)ethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.

Análisis De Reacciones Químicas

Types of Reactions

2-(Benzylsulfinyl)-1,1-bis(4-chlorophenyl)-1-ethanol can undergo various chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; usually performed in anhydrous ether under an inert atmosphere.

Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification or alkyl halides for alkylation.

Major Products

Oxidation: 2-(Benzylsulfonyl)-1,1-bis(4-chlorophenyl)-1-ethanol.

Reduction: 2-(Benzylthio)-1,1-bis(4-chlorophenyl)-1-ethanol.

Substitution: Products vary based on the substituent introduced.

Aplicaciones Científicas De Investigación

2-(Benzylsulfinyl)-1,1-bis(4-chlorophenyl)-1-ethanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(Benzylsulfinyl)-1,1-bis(4-chlorophenyl)-1-ethanol involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the bis(4-chlorophenyl) groups may interact with biological membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparación Con Compuestos Similares

Key Observations :

- Sulfur Oxidation State : Sulfinyl (-SO-) groups (as in the target compound) exhibit intermediate polarity and reactivity compared to sulfanyl (-S-) and sulfonyl (-SO₂-) groups. This may influence metabolic pathways and binding affinity in biological systems .

- Fluorine improves stability but may reduce bioaccumulation compared to chlorine .

2.2 Bis(4-chlorophenyl)ethanol Derivatives with Varied Functional Groups

Key Observations :

- Trichloromethyl Group (Dicofol) : Enhances pesticidal activity but raises environmental concerns due to bioaccumulation and dioxin-like toxicity .

- Amino vs. Sulfinyl Groups: The methylamino derivative (CAS 321432-90-0) may exhibit different pharmacokinetics, such as increased hydrogen bonding capacity compared to the sulfinyl analog .

2.3 Environmental and Toxicological Profiles

- DDT and Metabolites : Bis(4-chlorophenyl) structures (e.g., DDT, DDOH) are linked to long biological half-lives (up to 12 years) and endocrine disruption .

Research Implications

- Agrochemical Potential: The bis(4-chlorophenyl)ethanol core is associated with nematicidal activity in homologs (e.g., C11OEtOH in ). The sulfinyl group in the target compound could modulate efficacy against pests like Bursaphelenchus xylophilus.

- Drug Development : Fluorophenyl and bromophenyl analogs (e.g., CAS 303152-11-6, 303152-14-9) highlight tunable electronic properties for receptor targeting .

Actividad Biológica

2-(Benzylsulfinyl)-1,1-bis(4-chlorophenyl)-1-ethanol is an organic compound with the molecular formula and a CAS number of 252026-74-7. This compound features a unique structure that includes both benzylsulfinyl and bis(4-chlorophenyl) groups, which contribute to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

| Property | Value |

|---|---|

| Molecular Formula | C21H18Cl2O2S |

| Molecular Weight | 405.33 g/mol |

| CAS Number | 252026-74-7 |

| IUPAC Name | 2-benzylsulfinyl-1,1-bis(4-chlorophenyl)ethanol |

The biological activity of this compound is primarily attributed to its interaction with cellular targets through redox reactions. The sulfinyl group can modulate oxidative stress levels in cells, while the bis(4-chlorophenyl) moieties may interact with cellular membranes, influencing their integrity and function. These interactions can lead to various biological effects including:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacteria and fungi.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through oxidative stress pathways.

Research Findings

Recent studies have explored the compound's pharmacological effects. For instance, it has been investigated for its ability to inhibit specific cancer cell lines, demonstrating a dose-dependent response.

Case Studies

- Anticancer Study : In vitro studies on breast cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent.

- Antimicrobial Efficacy : A study assessing the antimicrobial properties against Staphylococcus aureus revealed that the compound exhibited notable antibacterial activity at concentrations as low as 50 µg/mL.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 2-(Benzylthio)-1,1-bis(4-chlorophenyl)-1-ethanol | Sulfide variant | Moderate antimicrobial activity |

| 2-(Benzylsulfonyl)-1,1-bis(4-chlorophenyl)-1-ethanol | Sulfone variant | Enhanced anticancer properties |

| 1,1-Bis(4-chlorophenyl)-2-(phenylsulfinyl)ethanol | Different sulfinyl group | Limited biological activity |

Synthesis and Industrial Application

The synthesis of this compound typically involves the reaction of benzylsulfinyl chloride with 1,1-bis(4-chlorophenyl)ethanol in the presence of a base like triethylamine. This process can be optimized for industrial production using continuous flow reactors to enhance yield and efficiency.

Q & A

Q. What are the environmental stability concerns for this compound, and how can degradation products be analyzed?

- Methodological Answer : Assess photolytic degradation under UV light (λ = 365 nm) in aqueous/organic matrices. Use GC-MS to detect breakdown products like 4-chlorophenol or benzyl sulfone. Hydrolysis studies (pH 4–9, 25–50°C) identify stability thresholds. Compare with DDT analogs to predict environmental persistence .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.